Cas no 31823-64-0 (Ethyl 3-aminothiophene-2-carboxylate)
Ethyl 3-aminothiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-aminothiophene-2-carboxylate
- F1903-0382
- ETHYL3-AMINOTHIOPHENE-2-CARBOXYLATE
- ethyl aminothiophene carboxylate
- AB55410
- 2-Thiophenecarboxylic acid, 3-amino-, ethyl ester
- DB-068530
- J-520851
- AKOS010564140
- DTXSID70437440
- AS-35597
- amino(ethoxycarbonyl)thiophene
- Ethyl 3-aminothiophene-2-carboxylate, 97%
- EN300-99526
- MFCD09953566
- 3-Amino-thiophene-2-carboxylic acid ethyl ester
- VSRVNHPIXCUMIA-UHFFFAOYSA-N
- Ethyl 3-aminothiophene-2-carboxylate,97%
- 31823-64-0
- SY068005
- SCHEMBL930157
-
- MDL: MFCD09953566
- Inchi: 1S/C7H9NO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2,8H2,1H3
- InChI Key: VSRVNHPIXCUMIA-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1C(=O)OCC)N
Computed Properties
- Exact Mass: 171.03547
- Monoisotopic Mass: 171.03539970g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 80.6Ų
Experimental Properties
- Color/Form: Solid
- Melting Point: 40-45 °C
- Flash Point: >110℃
- PSA: 52.32
Ethyl 3-aminothiophene-2-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280;P305+P351+P338
- Hazard Category Code: 20/21/22
- Safety Instruction: 3/7-24/25-36/37
- Storage Condition:2-8 °C
Ethyl 3-aminothiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169005917-1g |
Ethyl 3-aminothiophene-2-carboxylate |
31823-64-0 | 97% | 1g |
$157.94 | 2023-09-02 | |
| Alichem | A169005917-5g |
Ethyl 3-aminothiophene-2-carboxylate |
31823-64-0 | 97% | 5g |
$477.22 | 2023-09-02 | |
| Alichem | A169005917-10g |
Ethyl 3-aminothiophene-2-carboxylate |
31823-64-0 | 97% | 10g |
$682.38 | 2023-09-02 | |
| AstaTech | 50682-1/G |
ETHYL 3-AMINOTHIOPHENE-2-CARBOXYLATE |
31823-64-0 | 97% | 1g |
$149 | 2023-09-17 | |
| AstaTech | 50682-5/G |
ETHYL 3-AMINOTHIOPHENE-2-CARBOXYLATE |
31823-64-0 | 97% | 5g |
$446 | 2023-09-17 | |
| AstaTech | 50682-10/G |
ETHYL 3-AMINOTHIOPHENE-2-CARBOXYLATE |
31823-64-0 | 97% | 10/G |
$669 | 2022-06-02 | |
| TRC | B440665-25mg |
ethyl 3-aminothiophene-2-carboxylate |
31823-64-0 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B440665-50mg |
ethyl 3-aminothiophene-2-carboxylate |
31823-64-0 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B440665-250mg |
ethyl 3-aminothiophene-2-carboxylate |
31823-64-0 | 250mg |
$ 115.00 | 2022-06-07 | ||
| Matrix Scientific | 136119-1g |
Ethyl 3-aminothiophene-2-carboxylate, 95%+ |
31823-64-0 | 95% | 1g |
$144.00 | 2023-09-05 |
Ethyl 3-aminothiophene-2-carboxylate Suppliers
Ethyl 3-aminothiophene-2-carboxylate Related Literature
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on Ethyl 3-aminothiophene-2-carboxylate
Ethyl 3-aminothiophene-2-carboxylate (CAS No. 31823-64-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 3-aminothiophene-2-carboxylate (CAS No. 31823-64-0) is a versatile and highly valuable intermediate in the realm of pharmaceutical chemistry. This compound, characterized by its thiophene core substituted with an amino group at the 3-position and a carboxylate ester at the 2-position, has garnered significant attention due to its utility in the synthesis of various bioactive molecules. The unique structural features of Ethyl 3-aminothiophene-2-carboxylate make it a crucial building block for developing novel therapeutic agents, particularly in the areas of oncology, anti-inflammatory drugs, and central nervous system (CNS) therapies.
The chemical structure of Ethyl 3-aminothiophene-2-carboxylate (CAS No. 31823-64-0) imparts distinct properties that facilitate its incorporation into complex molecular frameworks. The presence of both an amino group and a carboxylate ester allows for diverse functionalization strategies, enabling chemists to tailor the compound for specific pharmacological applications. This flexibility has made it a preferred choice in medicinal chemistry for constructing heterocyclic scaffolds that mimic natural products and exhibit potent biological activity.
In recent years, there has been a surge in research focusing on thiophene derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds incorporating thiophene moieties often exhibit remarkable pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. Among these derivatives, Ethyl 3-aminothiophene-2-carboxylate (CAS No. 31823-64-0) stands out as a particularly promising intermediate due to its ability to serve as a precursor for multiple drug candidates.
One of the most notable applications of Ethyl 3-aminothiophene-2-carboxylate is in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. Kinases play a pivotal role in cell signaling pathways, and their dysregulation is often associated with various cancers. By incorporating the thiophene scaffold into kinase inhibitors, researchers can enhance binding affinity and selectivity towards target enzymes. For instance, recent studies have shown that derivatives of Ethyl 3-aminothiophene-2-carboxylate exhibit potent inhibitory effects on tyrosine kinases, making them attractive candidates for further development into anticancer agents.
The pharmaceutical industry has also explored the use of Ethyl 3-aminothiophene-2-carboxylate (CAS No. 31823-64-0) in developing anti-inflammatory drugs. Inflammation is a hallmark of many chronic diseases, including rheumatoid arthritis and inflammatory bowel disease. Researchers have leveraged the structural versatility of this compound to design molecules that modulate inflammatory pathways. Notably, some derivatives have shown significant promise in preclinical studies by inhibiting key pro-inflammatory cytokines and enzymes. This underscores the potential of Ethyl 3-aminothiophene-2-carboxylate as a lead compound for novel anti-inflammatory therapies.
In addition to its role in oncology and anti-inflammatory drug development, Ethyl 3-aminothiophene-2-carboxylate has found applications in central nervous system (CNS) drug discovery. The thiophene ring is known to cross the blood-brain barrier, making it an ideal scaffold for developing neuroactive compounds. Recent research has highlighted the use of this intermediate in synthesizing GABA receptor modulators and neuroprotective agents. These compounds hold promise for treating neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
The synthesis of Ethyl 3-aminothiophene-2-carboxylate (CAS No. 31823-64-0) typically involves multi-step organic reactions that highlight modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have been employed to achieve high yields and purity levels. These synthetic strategies not only enhance efficiency but also minimize waste generation, aligning with green chemistry principles.
The growing interest in sustainable pharmaceutical synthesis has prompted researchers to explore biocatalytic routes for producing intermediates like Ethyl 3-aminothiophene-2-carboxylate. Biocatalysis offers several advantages over traditional chemical synthesis, including milder reaction conditions, higher selectivity, and reduced environmental impact. Recent advancements in enzyme engineering have enabled the development of novel biocatalysts capable of efficiently converting precursor molecules into valuable pharmaceutical intermediates.
The future prospects for Ethyl 3-aminothiophene-2-carboxylate (CAS No. 31823-64-0) are promising, with ongoing research aimed at expanding its applications in drug discovery and development. Innovations in computational chemistry and artificial intelligence are expected to accelerate the identification of new derivatives with enhanced pharmacological properties. Additionally, collaborations between academia and industry are likely to foster the development of novel synthetic routes that improve scalability and cost-effectiveness.
In conclusion, Ethyl 3-aminothiophene-2-carboxylate (CAS No. 31823-64-0) represents a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features and versatile functionalization capabilities make it indispensable for developing innovative therapeutic agents across various disease areas. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain at the forefront of pharmaceutical innovation.
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